exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride

Medicinal Chemistry Synthetic Chemistry Reaction Stoichiometry

Select exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride for its validated exo-stereochemistry and hydrochloride salt form—critical for reproducible SAR studies on triple reuptake inhibitors, NPY Y5 antagonists, and oxytocin receptor antagonists. The HCl salt confers superior aqueous solubility over the free base for in vitro assays. ≥97% purity with HPLC/NMR documentation supports patent filings. Verify exo-configuration before purchase: uncontrolled endo/exo interchange introduces variability in reaction stoichiometry and biological outcomes.

Molecular Formula C5H10ClNO
Molecular Weight 135.59
CAS No. 2109242-25-1
Cat. No. B3115722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameexo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride
CAS2109242-25-1
Molecular FormulaC5H10ClNO
Molecular Weight135.59
Structural Identifiers
SMILESC1C2C(C2O)CN1.Cl
InChIInChI=1S/C5H9NO.ClH/c7-5-3-1-6-2-4(3)5;/h3-7H,1-2H2;1H
InChIKeyLTQKNWRKMXWNBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride (CAS 2109242-25-1): Technical Baseline and Procurement Specifications


exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride (CAS 2109242-25-1) is a bicyclic heterocyclic compound featuring a fused cyclopropane and pyrrolidine ring system with a hydroxyl group at the 6-position and a secondary amine moiety, supplied as the hydrochloride salt. The compound has a molecular formula of C5H10ClNO and a molecular weight of 135.59 g/mol [1]. It is commercially available from multiple chemical suppliers at standard purities ranging from 95% to ≥97% . The 3-azabicyclo[3.1.0]hexane scaffold is a recognized privileged structure in medicinal chemistry, having been employed in the development of therapeutic candidates including triple reuptake inhibitors, NPY Y5 antagonists, and oxytocin receptor antagonists [2][3][4]. This compound serves as a versatile synthetic intermediate for the preparation of structurally diversified derivatives targeting CNS and peripheral applications.

Why exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride (CAS 2109242-25-1) Cannot Be Interchanged with Structural Analogs


The selection of exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride (CAS 2109242-25-1) over closely related analogs is driven by quantifiable differences in three critical procurement and research dimensions: salt form identity (hydrochloride versus hydrobromide or free base), which directly affects molecular weight (135.59 vs. 180.04 vs. 99.13 g/mol) [1]; stereochemical specification (exo- vs. endo-), which determines the spatial orientation of the 6-hydroxyl group and impacts downstream synthetic outcomes ; and the presence of the hydrochloride counterion, which confers measurable water solubility advantages relative to the free base form . Interchanging these variants without validation introduces uncontrolled variables in reaction stoichiometry, solubility-dependent assay conditions, and crystallinity-dependent handling properties. The quantitative evidence below establishes the basis for deliberate compound selection.

exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride (CAS 2109242-25-1): Quantified Differentiation Evidence Guide


Molecular Weight and Salt Form Differentiation: Hydrochloride vs. Hydrobromide vs. Free Base

The hydrochloride salt (CAS 2109242-25-1) provides a distinct molecular weight advantage for precise stoichiometric calculations in synthesis and biological assay preparation. Compared to the hydrobromide salt form, the hydrochloride has a molecular weight of 135.59 g/mol, which is 44.45 g/mol lower than the hydrobromide salt (180.04 g/mol) . Compared to the free base form, the hydrochloride has a molecular weight of 135.59 g/mol, which is 36.46 g/mol higher than the free base (99.13 g/mol) [1]. This difference is directly quantifiable and affects molar equivalents in coupling reactions and stock solution preparation .

Medicinal Chemistry Synthetic Chemistry Reaction Stoichiometry

Solubility Enhancement Through Hydrochloride Salt Formation

The hydrochloride salt form of exo-3-azabicyclo[3.1.0]hexan-6-ol (CAS 2109242-25-1) exhibits significantly enhanced aqueous solubility compared to the free base. The hydrochloride salt is documented as soluble in water due to the presence of the hydrochloride counterion, which enhances its bioavailability and handling characteristics in aqueous assay systems . In contrast, the free base form (MW 99.13 g/mol) lacks this counterion and demonstrates substantially lower water solubility [1]. While precise mg/mL solubility values are not reported in the primary literature for this specific compound, the class-level behavior of hydrochloride salts of bicyclic amines consistently demonstrates improved aqueous solubility profiles relative to their free base counterparts .

Pharmaceutical Development Assay Development Formulation Science

Stereochemical Identity: Exo-Isomer Specification and Its Synthetic Relevance

The compound is explicitly designated as the exo-isomer of 3-azabicyclo[3.1.0]hexan-6-ol hydrochloride . In the exo-configuration, the 6-hydroxyl group is oriented away from the bicyclic ring system (relative to the nitrogen bridge), whereas the endo-isomer positions the hydroxyl group toward the interior face of the bicyclic framework . This stereochemical distinction is critical for downstream synthetic transformations where the spatial orientation of the hydroxyl group dictates reaction accessibility and the stereochemical outcome of subsequent modifications [1]. The exo-configuration provides a distinct trajectory for nucleophilic attack and influences the diastereoselectivity of reactions occurring at the C6 position [2].

Stereoselective Synthesis Chiral Chemistry Structure-Activity Relationship

Purity Specification and Analytical Documentation Availability

Commercially available exo-3-azabicyclo[3.1.0]hexan-6-ol hydrochloride (CAS 2109242-25-1) is supplied with documented purity specifications of ≥97% as verified by HPLC and/or NMR analysis . Suppliers provide batch-specific Certificates of Analysis (CoA) including HPLC chromatograms, NMR spectra, and in some cases GC traces . This level of analytical documentation contrasts with less rigorously characterized sources offering purities as low as 95% . The availability of comprehensive analytical data enables researchers to verify compound identity and purity prior to critical experiments, reducing the risk of experimental failure due to impurity interference or incorrect compound identity.

Quality Control Procurement Compliance Analytical Chemistry

Physical Property Differentiation: Calculated LogP and Topological Polar Surface Area

Computational property predictions for exo-3-azabicyclo[3.1.0]hexan-6-ol hydrochloride (CAS 2109242-25-1) provide quantitative metrics relevant to drug design applications. The consensus Log Po/w value is calculated as 0.04, with individual method predictions ranging from -0.38 (WLOGP) to 0.33 (SILICOS-IT) . The topological polar surface area (TPSA) is calculated as 32.26 Ų . The fraction of sp³-hybridized carbon atoms (Fsp³) is 1.0, indicating complete saturation of the carbon framework . These values place the compound within favorable property space for CNS drug discovery, as evidenced by successful development of 3-azabicyclo[3.1.0]hexane-based CNS-penetrant molecules (e.g., SHR1653 with improved blood-brain barrier penetration, and triple reuptake inhibitors with brain-to-plasma ratios >4) [1][2].

Drug Design ADME Prediction Computational Chemistry

High-Value Research and Procurement Applications for exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride (CAS 2109242-25-1)


Synthesis of CNS-Penetrant Triple Reuptake Inhibitors

Researchers synthesizing 1-(aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexane derivatives as triple reuptake inhibitors should select exo-3-azabicyclo[3.1.0]hexan-6-ol hydrochloride (CAS 2109242-25-1) for its defined exo-stereochemistry and hydrochloride salt form. This scaffold has been validated in the development of potent and selective inhibitors of serotonin, norepinephrine, and dopamine transporters with demonstrated oral bioavailability (>30%) and brain penetration (brain-to-plasma ratio >4) in rat models [1]. The exo-configuration of the 6-hydroxyl group provides the correct stereochemical trajectory for subsequent alkoxyalkyl derivatization, and the hydrochloride salt ensures adequate water solubility during synthetic workup .

Development of Oxytocin Receptor (OTR) Antagonists

The 3-azabicyclo[3.1.0]hexane scaffold, exemplified by the lead compound SHR1653, has demonstrated high potency and selectivity as an oxytocin receptor antagonist with excellent blood-brain barrier penetration [2]. For medicinal chemistry teams pursuing novel OTR antagonists, exo-3-azabicyclo[3.1.0]hexan-6-ol hydrochloride (CAS 2109242-25-1) provides the core bicyclic framework with a functionalizable 6-hydroxyl group. The hydrochloride salt form offers enhanced aqueous solubility for in vitro assay preparation, while the well-defined exo-stereochemistry ensures consistent stereochemical outcomes in SAR exploration .

Preparation of NPY Y5 Receptor Antagonists

Structure-activity relationship studies on N-(3-azabicyclo[3.1.0]hex-6-ylmethyl)-5-(2-pyridinyl)-1,3-thiazol-2-amines have identified the azabicyclo[3.1.0]hexane scaffold as a productive framework for NPY Y5 receptor antagonists [3]. Researchers optimizing this chemotype should procure exo-3-azabicyclo[3.1.0]hexan-6-ol hydrochloride (CAS 2109242-25-1) for its correctly specified stereochemistry, which is critical for achieving the desired receptor binding orientation. The ≥97% purity specification with accompanying analytical documentation (HPLC, NMR) supports reproducible SAR studies and eventual patent filings .

Ketohexokinase (KHK) Inhibitor Scaffold Optimization

Patents describing substituted 3-azabicyclo[3.1.0]hexanes as ketohexokinase inhibitors establish this scaffold as a privileged structure for metabolic disease target engagement [4]. For medicinal chemistry programs focused on KHK inhibition, exo-3-azabicyclo[3.1.0]hexan-6-ol hydrochloride (CAS 2109242-25-1) offers a functionalizable hydroxyl handle at the 6-position and a secondary amine for subsequent derivatization. The hydrochloride salt provides convenient handling characteristics and water solubility for biological assay preparation, while the exo-configuration ensures stereochemical consistency in SAR campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.